![molecular formula C8H4S3 B8815670 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,9-trithiatricyclo[63002,6]undeca-1(8),2(6),4,10-tetraene is a unique organic compound characterized by its tricyclic structure containing three sulfur atoms
Vorbereitungsmethoden
The synthesis of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be achieved through several synthetic routes. One common method involves the reaction of dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxaldehyde with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Analyse Chemischer Reaktionen
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or alkyl groups can be introduced into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene has several scientific research applications:
Materials Science: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biological Studies: Researchers explore its potential biological activities, including its interactions with enzymes and other biomolecules.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in applications requiring redox activity.
Vergleich Mit ähnlichen Verbindungen
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene can be compared with similar compounds such as:
Dithieno[3,2-b2’,3’-d]thiophene: This compound shares a similar tricyclic structure but lacks the additional sulfur atoms, resulting in different electronic properties.
Tricyclo[4.3.1.1(3,8)]undecane: While this compound has a similar tricyclic framework, it does not contain sulfur atoms, leading to distinct chemical reactivity and applications.
10-octyl-5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4-carboxaldehyde:
Eigenschaften
Molekularformel |
C8H4S3 |
---|---|
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C8H4S3/c1-3-10-8-5(1)7-6(11-8)2-4-9-7/h1-4H |
InChI-Schlüssel |
HKNRNTYTYUWGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C3=C(S2)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.